3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one, with the CAS number 51732-62-8, is a purine derivative that plays a significant role in biochemistry. This compound is structurally related to nucleotides, which are essential for DNA and RNA synthesis. The molecular formula of this compound is CHNO, and it has a molecular weight of 225.2 g/mol. It is also known by several synonyms, including 2-amino-1-methyl-6-oxo-1H-purine-3(2H,6H,9H)-yl acetate .
This compound falls under the category of purines, which are heterocyclic aromatic organic compounds. Purines are crucial in various biological processes, particularly in the formation of nucleic acids and energy-carrying molecules like adenosine triphosphate (ATP). The synthesis of this compound typically involves readily available starting materials such as 2-amino-1-methyl-6-oxo-1H-purine and acetic anhydride.
The synthesis of 3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one generally follows these steps:
The molecular structure of 3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one can be represented by its canonical SMILES notation: CC(=O)ON1C(N(C(=O)C2=C1N=CN2)C)N
. The InChI key for this compound is SLYHBXWHOPUQPV-UHFFFAOYSA-N.
3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one can undergo various chemical reactions:
The major products from these reactions depend on specific reagents and conditions used. For instance:
The mechanism of action of 3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one involves its interaction with specific molecular targets such as enzymes or receptors involved in biochemical pathways. The binding of this compound to its targets may lead to alterations in cellular processes and functions, potentially affecting metabolic pathways related to nucleic acid synthesis and cell signaling.
The physical properties of 3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one are as follows:
Key chemical properties include:
Property | Value |
---|---|
CAS Number | 51732-62-8 |
Molecular Formula | CHNO |
Molecular Weight | 225.20 g/mol |
IUPAC Name | (2-amino-1-methyl-6-oxo-2,7-dihydropurin-3-yl) acetate |
The applications of 3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one span several fields:
This comprehensive analysis highlights the significance of 3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one in various scientific domains while detailing its synthesis methods, molecular structure, reactivity, mechanisms of action, properties, and applications.
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5